molecular formula C17H22N2O4 B2858005 Tert-butyl 7-[(prop-2-enoylamino)methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate CAS No. 2411263-18-6

Tert-butyl 7-[(prop-2-enoylamino)methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate

Cat. No. B2858005
CAS RN: 2411263-18-6
M. Wt: 318.373
InChI Key: YQOOLDVMWAOUEU-UHFFFAOYSA-N
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Description

The compound is a benzoxazine derivative. Benzoxazines are a type of heterocyclic compound that contain a benzene ring fused to an oxazine ring. They are known for their high thermal stability and are used in the production of high-performance polymers .


Molecular Structure Analysis

The molecular structure would consist of a benzoxazine core with a tert-butyl carboxylate group attached. The presence of the benzoxazine ring could impart aromaticity to the molecule, which could affect its chemical properties .


Chemical Reactions Analysis

Benzoxazines are known to undergo ring-opening polymerization at high temperatures to form polybenzoxazines. The tert-butyl carboxylate group could also participate in various reactions, such as esterification or amidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include the presence of the benzoxazine ring, the tert-butyl carboxylate group, and any other substituents on the molecule .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a monomer in polymer production, its mechanism of action would involve polymerization to form a polymer network .

Future Directions

Future research could involve studying the properties of this compound and its potential applications. For example, it could be investigated as a monomer for the production of high-performance polymers .

properties

IUPAC Name

tert-butyl 7-[(prop-2-enoylamino)methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-5-15(20)18-11-12-6-7-13-14(10-12)22-9-8-19(13)16(21)23-17(2,3)4/h5-7,10H,1,8-9,11H2,2-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOOLDVMWAOUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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